N-(3-chloro-4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide N-(3-chloro-4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 473587-10-9
VCID: VC6564331
InChI: InChI=1S/C12H13ClN4OS/c1-8-3-4-9(5-10(8)13)15-11(18)6-19-12-16-14-7-17(12)2/h3-5,7H,6H2,1-2H3,(H,15,18)
SMILES: CC1=C(C=C(C=C1)NC(=O)CSC2=NN=CN2C)Cl
Molecular Formula: C12H13ClN4OS
Molecular Weight: 296.77

N-(3-chloro-4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

CAS No.: 473587-10-9

Cat. No.: VC6564331

Molecular Formula: C12H13ClN4OS

Molecular Weight: 296.77

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide - 473587-10-9

Specification

CAS No. 473587-10-9
Molecular Formula C12H13ClN4OS
Molecular Weight 296.77
IUPAC Name N-(3-chloro-4-methylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C12H13ClN4OS/c1-8-3-4-9(5-10(8)13)15-11(18)6-19-12-16-14-7-17(12)2/h3-5,7H,6H2,1-2H3,(H,15,18)
Standard InChI Key HASRAUPQOBYOOI-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NN=CN2C)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s structure integrates two key functional groups:

  • N-(3-Chloro-4-methylphenyl): A substituted aniline group with chlorine and methyl substituents at the 3- and 4-positions, respectively. This aromatic system enhances lipophilicity, potentially improving membrane permeability in biological systems .

  • 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]: A triazole ring fused with a sulfide bridge, contributing to hydrogen-bonding capabilities and metabolic stability .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.473587-10-9
Molecular FormulaC₁₂H₁₃ClN₄OS
Molecular Weight296.78 g/mol
IUPAC NameN-(3-Chloro-4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
SynonymsSALOR-INT L250392-1EA; MFCD03934737

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via nucleophilic substitution reactions, as inferred from analogous processes in patent WO2016185485A2 . A representative pathway involves:

  • Acid Chloride Formation: Reacting 4-methyl-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride to form the intermediate acid chloride.

  • Amide Coupling: Combining the acid chloride with 3-chloro-4-methylaniline in the presence of a base (e.g., sodium carbonate) and polar aprotic solvent (e.g., acetonitrile) .

Critical Reaction Parameters:

  • Temperature: 55–60°C for optimal reaction kinetics .

  • Solvent System: Acetonitrile or N-methyl-2-pyrrolidone (NMP) enhances solubility of intermediates .

  • Purification: Sequential extraction with ethyl acetate and crystallization from aqueous mixtures yield >95% purity .

TargetPredicted ActivityBasis
Fungal CYP51InhibitionStructural analogy to fluconazole
EGFR KinaseInhibitionQuinazoline-triazole hybrids
Bacterial FabHModerate inhibitionSulfide-thiol interactions

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